1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the class of pyrazoles. This compound is characterized by a pyrazole ring substituted with a chlorophenyl group at the 1-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity . This could lead to an increase in the intracellular concentration of cAMP, affecting various cellular processes.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions .
Cellular Effects
It is suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is suggested that the effects of this compound may change over time, potentially involving its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways, potentially interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is suggested that it may interact with transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is suggested that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde, methylhydrazine, and ethyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with methylhydrazine to form 1-(2-chlorophenyl)-3-methyl-1H-pyrazole.
Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate under acidic conditions to yield this compound.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase and lipoxygenase enzymes.
Medicine: Research explores its potential as an anti-inflammatory, analgesic, and anticancer agent due to its ability to modulate biological pathways.
Industry: It is used in the development of agrochemicals and pharmaceuticals, leveraging its chemical reactivity and biological properties.
Comparison with Similar Compounds
1-(2-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives:
1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: This compound has an additional methyl group, which may alter its biological activity and chemical reactivity.
1-(2-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid: The ethyl substitution at the 5-position can influence its pharmacokinetic properties and potency.
1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: The absence of a substituent at the 5-position may result in different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-8(11(15)16)6-13-14(7)10-5-3-2-4-9(10)12/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOUENQKKOELRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.